4-Fluoro-3-biphenylsulfonyl chloride
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry
The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in medicinal chemistry and materials science. Its structural characteristics, including planarity and the ability to adopt specific dihedral angles, allow for precise three-dimensional positioning of substituents, which is crucial for binding to biological targets such as proteins and nucleic acids.
The biphenyl framework is a common feature in a wide array of pharmaceuticals, contributing to their therapeutic efficacy. Its presence can influence a drug's solubility, metabolic stability, and binding affinity to target proteins. chemsrc.com The versatility of the biphenyl scaffold stems from the numerous synthetic methods available for its construction and functionalization, enabling the creation of diverse molecular architectures.
| Drug Name | Therapeutic Area |
|---|---|
| Valsartan | Antihypertensive |
| Telmisartan | Antihypertensive |
| Celecoxib | Anti-inflammatory |
| Boscalid | Fungicide |
Diverse Reactivity Profiles of Sulfonyl Chloride Functional Groups in Organic Transformations
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a versatile electrophile in a multitude of organic transformations. Its reactivity is primarily attributed to the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group in nucleophilic substitution reactions.
Sulfonyl chlorides are key precursors for the synthesis of sulfonamides, sulfonate esters, and sulfones, which are important classes of compounds in pharmaceuticals and agrochemicals. The reactions of sulfonyl chlorides are often characterized by high yields and chemoselectivity, making them reliable tools for synthetic chemists.
| Reaction Type | Nucleophile | Product |
|---|---|---|
| Sulfonamide formation | Amines | R-SO₂-NR'R'' |
| Sulfonate ester formation | Alcohols | R-SO₂-OR' |
| Sulfone formation | Organometallic reagents | R-SO₂-R' |
| Friedel-Crafts sulfonylation | Aromatic compounds | Ar-SO₂-Ar' |
Positioning of 4-Fluoro-3-biphenylsulfonyl chloride within the Class of Fluorinated Arylsulfonyl Halides
This compound belongs to the family of fluorinated arylsulfonyl halides. The introduction of a fluorine atom onto the aromatic ring can significantly modulate the electronic properties and reactivity of the molecule. Fluorine's high electronegativity can influence the acidity of nearby protons and the electrophilicity of the sulfonyl chloride group.
In the context of medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. chemsrc.com Therefore, this compound represents a potentially valuable building block for the synthesis of novel fluorinated compounds with desirable biological activities.
| Property | Value |
|---|---|
| CAS Number | 1214345-32-0 |
| Molecular Formula | C₁₂H₈ClFO₂S |
| Molecular Weight | 270.71 g/mol |
| Physical Form | Solid |
Historical Context and Evolution of Research in Fluoro-Biphenylsulfonate and Sulfonyl Chloride Systems
The study of organofluorine compounds dates back to the 19th century, with significant advancements in fluorination techniques occurring in the mid-20th century. The unique properties conferred by fluorine led to a surge of interest in fluorinated molecules in various fields, including pharmaceuticals and materials science.
The development of methods for the synthesis of arylsulfonyl chlorides also has a long history, with established procedures such as the reaction of arenes with chlorosulfonic acid or the chlorination of sulfonic acids. The combination of these two areas of research has led to the exploration of fluorinated arylsulfonyl halides as versatile synthetic intermediates. The evolution of this field has been driven by the continuous demand for new molecules with tailored properties, and compounds like this compound are a testament to the ongoing efforts to expand the chemical toolbox available to organic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8ClFO2S |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-fluoro-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
QYBCHCHQFSPAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 4 Fluoro 3 Biphenylsulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride group in 4-fluoro-3-biphenylsulfonyl chloride is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in organic synthesis, particularly for the construction of sulfonamides and sulfonate esters.
Formation of Sulfonamides with Primary, Secondary, and Tertiary Amines
The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide bond.
The general reaction can be depicted as follows:
R-NH₂ + 4-Fluoro-3-biphenyl-SO₂Cl → 4-Fluoro-3-biphenyl-SO₂-NH-R + HCl R₂NH + 4-Fluoro-3-biphenyl-SO₂Cl → 4-Fluoro-3-biphenyl-SO₂-NR₂ + HCl
A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product side. Sulfonamides are a significant class of compounds with a broad spectrum of biological activities and are found in numerous therapeutic agents. nih.gov The synthesis of sulfonamides often involves the use of sulfonyl chlorides. ucl.ac.uk
While direct reactions with tertiary amines to form stable sulfonamides are not typical, tertiary amines can act as catalysts. For instance, a novel tertiary amine-catalyzed 'cycloaddition' has been discovered in related chemistries. ucl.ac.uk
Table 1: Examples of Sulfonamide Formation
| Amine | Product |
|---|---|
| Primary Amine (R-NH₂) | N-substituted-4-fluoro-3-biphenylsulfonamide |
Synthesis of Sulfonate Esters via Alcoholysis and Phenolysis
Similar to the formation of sulfonamides, this compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to yield sulfonate esters. In this reaction, the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is typically carried out in the presence of a base like pyridine to scavenge the HCl produced. youtube.comyoutube.com
The general reactions are:
R-OH + 4-Fluoro-3-biphenyl-SO₂Cl → 4-Fluoro-3-biphenyl-SO₂-OR + HCl Ar-OH + 4-Fluoro-3-biphenyl-SO₂Cl → 4-Fluoro-3-biphenyl-SO₂-OAr + HCl
Sulfonate esters are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The formation of the sulfonate ester proceeds with retention of the stereochemical configuration of the alcohol. youtube.com
Table 2: Synthesis of Sulfonate Esters
| Reactant | Product |
|---|---|
| Alcohol (R-OH) | Alkyl 4-fluoro-3-biphenylsulfonate |
Reactions with Organometallic Reagents and Carbanions
Reactions of sulfonyl chlorides with organometallic reagents like Grignard reagents (R-MgX) and organocuprates (Gilman reagents, R₂CuLi) can lead to the formation of sulfones. However, the reactivity of these organometallics with sulfonyl chlorides is less straightforward than with acyl chlorides. youtube.comchemistrysteps.comyoutube.com
With Grignard reagents, the reaction can be complex, potentially leading to reduction of the sulfonyl group or multiple additions. Gilman reagents, being less reactive, can sometimes offer more controlled reactions. chemistrysteps.comyoutube.com The reaction with a carbanion would proceed via nucleophilic attack on the sulfur atom, displacing the chloride to form a new carbon-sulfur bond.
Influence of the Fluoro-Substituent on the Electrophilicity and Reactivity of the Sulfonyl Chloride Group
The presence of a fluorine atom on the biphenyl (B1667301) ring, specifically at the 4-position, has a significant electronic influence on the reactivity of the sulfonyl chloride group. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). rsc.org This effect is transmitted through the aromatic system to the sulfonyl chloride group.
The electron-withdrawing nature of the fluorine atom increases the partial positive charge on the sulfur atom of the sulfonyl chloride, thereby enhancing its electrophilicity. rsc.org This makes the sulfur atom more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated counterpart, biphenyl-4-sulfonyl chloride. nih.gov
The fluorine substituent can also influence the stability of the transition state during nucleophilic attack. The increased electrophilicity generally leads to a lower activation energy for the reaction, resulting in a faster reaction rate.
Reactivity and Functionalization of the Biphenyl System in this compound
The biphenyl system itself is a reactive entity and can undergo various chemical transformations. The reactions of biphenyls are similar to those of benzene (B151609), with electrophilic substitution being a common pathway. nih.gov
Electrophilic Aromatic Substitution on the Biphenyl Rings
The biphenyl rings in this compound are subject to electrophilic aromatic substitution (EAS) reactions. libretexts.org The directing effects of the existing substituents, the fluoro group and the sulfonyl chloride group, will determine the position of the incoming electrophile.
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a strong electron-withdrawing group and is therefore a meta-directing and deactivating group.
Given these directing effects, electrophilic attack is most likely to occur on the ring bearing the fluoro substituent, at the positions ortho and para to the fluorine. However, the strong deactivating effect of the sulfonyl chloride group on the same ring will reduce its reactivity. The other phenyl ring is also available for substitution and will be activated relative to the substituted ring. The directing effect on the unsubstituted ring will be influenced by the biphenyl linkage itself, which is generally ortho-, para-directing.
Detailed Mechanistic Investigations of Major Reaction Pathways
The mechanism of the palladium-catalyzed desulfitative C-arylation of sulfonyl chlorides has been the subject of detailed investigations to elucidate the key steps of the catalytic cycle. nih.govacs.org While variations can exist depending on the specific substrates and conditions, a general mechanistic pathway is widely accepted. chemrevlett.com
The catalytic cycle is generally proposed to initiate with the oxidative addition of the aryl sulfonyl chloride, such as this compound, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. However, some studies propose an alternative pathway involving the formation of a Pd(IV) intermediate via oxidative addition to a Pd(II) species. chemrevlett.com
Following the initial oxidative addition, the resulting palladium intermediate undergoes extrusion of sulfur dioxide (SO₂) gas . acs.org This desulfitation step is a key feature of the reaction and leads to the formation of an arylpalladium(II) species. The liberation of SO₂ is often irreversible and drives the reaction forward. The carbonate base often used in these reactions is thought to act as a trap for the liberated SO₂, preventing catalyst inhibition. acs.org
The next crucial step is the C-H bond activation of the coupling partner. This can proceed through various pathways, including electrophilic palladation or a concerted metalation-deprotonation (CMD) mechanism, depending on the nature of the substrate and the reaction conditions. This step generates a palladacycle intermediate.
Finally, reductive elimination from the arylpalladium(II) intermediate, which now contains both the aryl group from the sulfonyl chloride and the aryl group from the coupling partner, affords the desired biaryl product. This step regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.
Kinetic studies and the characterization of reaction intermediates have provided evidence for these mechanistic steps. nih.govacs.org For instance, in some systems, the transmetalation step (in cases where an organometallic reagent is used instead of direct C-H activation) has been identified as the turnover-limiting step. acs.org For direct C-H arylation, the C-H activation or the preceding oxidative addition can be rate-determining. The specific mechanism can be influenced by factors such as the electronic properties of the substrates, the nature of the ligand, and the base employed.
A proposed catalytic cycle is depicted below:
Oxidative Addition: Ar-SO₂Cl + Pd(0) → Ar-Pd(II)(SO₂Cl)
SO₂ Extrusion: Ar-Pd(II)(SO₂Cl) → Ar-Pd(II)-Cl + SO₂
C-H Activation/Coordination: Ar-Pd(II)-Cl + Ar'-H → Ar-Pd(II)(Ar') + HCl
Reductive Elimination: Ar-Pd(II)(Ar') → Ar-Ar' + Pd(0)
This mechanistic understanding is crucial for the rational design of more efficient and selective catalytic systems for desulfitative C-arylation reactions.
Applications of 4 Fluoro 3 Biphenylsulfonyl Chloride in Advanced Organic Synthesis
Versatility as a Building Block for Diverse Chemical Structures
The inherent reactivity of the sulfonyl chloride functional group makes 4-Fluoro-3-biphenylsulfonyl chloride an exceptionally versatile reagent in organic synthesis. The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, rendering it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and phenols. This reactivity allows for the facile formation of sulfonamides and sulfonate esters, which are key structural motifs in a vast array of functional molecules.
The biphenyl (B1667301) scaffold provides a rigid and tunable core structure that can be further functionalized to modulate the steric and electronic properties of the final product. The presence of the fluorine atom is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability of drug candidates. The specific placement of the fluorine atom on the biphenyl ring of this compound offers a precise tool for fine-tuning these properties in the resulting molecules. The combination of these structural elements in a single molecule makes this compound a valuable starting material for the construction of complex and diverse chemical architectures.
Precursor for the Synthesis of Biologically Relevant Molecules
The structural attributes of this compound make it an ideal precursor for the synthesis of a variety of biologically active molecules. Its ability to readily form sulfonamide linkages is particularly significant, as the sulfonamide group is a ubiquitous feature in many therapeutic agents.
Development of Sulfonamide-Based Enzyme Inhibitors (e.g., Mcl-1, ADAMTS7, HDAC)
The biphenylsulfonamide scaffold is a privileged structure in the design of enzyme inhibitors. The reaction of this compound with appropriate amine-containing fragments allows for the systematic exploration of the chemical space around a target enzyme's active site.
Myeloid cell leukemia-1 (Mcl-1) , an anti-apoptotic protein overexpressed in many cancers, is a challenging but important therapeutic target. The development of small molecule inhibitors of Mcl-1 often involves the synthesis of compounds that can mimic the binding of pro-apoptotic proteins. While direct synthesis examples using this compound are not prevalent in the readily available literature, the core biphenylsulfonamide structure is a key feature in some Mcl-1 inhibitors. The ability to introduce the 4-fluoro-3-biphenylsulfonyl moiety allows for the generation of a library of diverse compounds for screening against Mcl-1.
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) is a metalloprotease implicated in cardiovascular diseases. Research has focused on developing selective inhibitors of ADAMTS7. Arylsulfonamide-based hydroxamates have shown promise as potent and selective ADAMTS7 inhibitors. In the design of these inhibitors, the biphenyl moiety serves to interact with specific pockets in the enzyme's active site. Although a different substituted biphenylsulfonyl chloride was used in a specific study, this compound represents a valuable analog for creating derivatives with potentially improved properties. The synthesis typically involves the coupling of the sulfonyl chloride with an amino acid derivative, followed by further functionalization. nih.govrsc.org
| Compound | Target | Ki (nM) | Selectivity |
| p-trifluoromethyl biphenyl sulfonamide derivative | ADAMTS7 | 9 | 12-fold over ADAMTS5 |
| EDV33 (non-selective inhibitor) | ADAMTS7 | 70 | - |
This table presents inhibitory constants (Ki) for representative ADAMTS7 inhibitors, highlighting the potential for developing potent and selective agents based on the biphenylsulfonamide scaffold. rsc.org
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. Biphenyl-based structures are often employed as the cap group. The synthesis of novel sulfonamide-based HDAC inhibitors has been reported, where a sulfonyl chloride is reacted with an amine to form the core of the inhibitor. nih.gov While a specific proline-based sulfonyl chloride was utilized in one study, the versatility of this compound allows for its incorporation into similar synthetic strategies to generate novel HDAC inhibitors. nih.gov
Rational Design and Synthesis of Receptor Antagonists (e.g., Glucagon Receptor Antagonists)
The dysregulation of the glucagon receptor plays a significant role in type 2 diabetes. Consequently, the development of glucagon receptor antagonists is an active area of research. Biphenylsulfonamide derivatives have been identified as potent antagonists of the glucagon receptor. nih.govnih.gov The synthesis of these antagonists often involves the reaction of a substituted biphenylsulfonyl chloride with a suitable amine-containing core. The biphenyl moiety is crucial for the antagonist's interaction with the receptor. The fluorine atom in this compound could offer advantages in terms of metabolic stability and receptor binding affinity. A general synthetic approach involves the coupling of the sulfonyl chloride with an appropriate amine, followed by further modifications to optimize the antagonist's potency and pharmacokinetic properties. nih.gov
| Compound | Target | In Vitro Activity |
| 7aB-3 (biphenylsulfonamide derivative) | Glucagon Receptor | Decreased glucagon-induced cAMP production and glucose production |
This table highlights the in vitro activity of a biphenylsulfonamide-based glucagon receptor antagonist. nih.gov
Integration into Scaffolds for Protease Inhibition and Other Pharmacological Targets
The versatility of this compound extends to its use in creating scaffolds for a wide range of other pharmacological targets, including various proteases. The sulfonamide linkage formed from the sulfonyl chloride is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, which are important for molecular recognition at the active sites of enzymes. By combining the 4-fluoro-3-biphenylsulfonyl moiety with different chemical scaffolds, medicinal chemists can generate large and diverse libraries of compounds for high-throughput screening against a multitude of biological targets.
Role in the Synthesis of Functional Polymeric Materials
Beyond its applications in medicinal chemistry, this compound and its derivatives hold promise in the field of materials science, particularly in the synthesis of functional polymers. The incorporation of the rigid biphenylsulfone unit into a polymer backbone can enhance its thermal stability, mechanical strength, and chemical resistance.
Monomer for Polymerization Reactions (e.g., through vinyl or other reactive groups in derivatives)
To be utilized in polymerization reactions, this compound would first need to be functionalized with a polymerizable group, such as a vinyl group. For instance, the sulfonyl chloride could be reacted with an amino- or hydroxy-functionalized styrene derivative to yield a vinyl-containing monomer. This monomer could then undergo free-radical polymerization or copolymerization with other vinyl monomers to produce a range of functional polymers.
Preparation of Specialty Polymers with Tuned Electronic or Optical Properties
The synthesis of specialty polymers, particularly poly(arylene ether sulfone)s, benefits significantly from monomers that impart desirable thermal, electronic, and optical characteristics. The structure of this compound makes it a promising candidate for incorporation into polymer backbones to create materials with precisely controlled properties.
The biphenyl group is known to enhance the thermal stability and mechanical strength of polymers due to its rigid structure. Its incorporation can lead to polymers with high glass transition temperatures (Tg) and excellent high-temperature mechanical properties. For instance, poly(arylene ether sulfone)s with a high biphenylene content have demonstrated significantly elevated glass transition temperatures, with some reaching as high as 300°C. researchgate.net
The fluorine substituent plays a crucial role in tuning the electronic and optical properties of the resulting polymers. The high electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer backbone without introducing significant steric hindrance. mdpi.com This modification can lead to a wider bandgap and altered absorption characteristics. Furthermore, the presence of fluorine atoms can enhance the thermal stability and chemical resistance of polymers. nih.govacs.org The substitution of fluorine onto an aromatic ring introduces new π-orbitals that can further stabilize the ring structure. nih.govacs.org
Table 1: Potential Impact of Structural Moieties from this compound on Polymer Properties
| Structural Moiety | Potential Effect on Polymer Properties |
| Biphenyl Unit | Increased thermal stability (high Tg), enhanced mechanical strength, influences optical properties. researchgate.net |
| Fluorine Atom | Tunes electronic properties (lowers HOMO), can increase bandgap, enhances thermal and chemical resistance, can lower refractive index. mdpi.comnih.govacs.org |
| Sulfonyl Group | Provides flexibility, strong electron-withdrawing character, contributes to high-performance characteristics of poly(arylene ether sulfone)s. |
Contributions to Ligand Development in Catalysis
The development of highly efficient and selective catalysts is a central theme in modern organic synthesis. The design of the ligand scaffold is paramount to achieving desired catalytic activity. Biphenyl-based phosphine ligands have emerged as a privileged class of ligands for a variety of transition-metal-catalyzed cross-coupling reactions, prized for their steric bulk and electron-donating properties. acs.org
The this compound molecule can serve as a precursor for the synthesis of novel phosphine ligands. The sulfonyl chloride group can be chemically transformed into a phosphine group through a series of reactions. The resulting ligand would feature a fluorinated biphenyl backbone, which can significantly influence the catalytic performance.
The synthesis of such ligands often involves multi-step procedures. For instance, a common route to biphenyl-based phosphines is the Suzuki coupling of a haloarylphosphine oxide with an arylboronic acid, followed by reduction. liv.ac.uk In the case of a ligand derived from this compound, the sulfonyl chloride would first need to be converted to a suitable group for phosphination.
Table 2: Potential Advantages of Ligands Derived from this compound in Catalysis
| Feature | Potential Advantage in Catalysis |
| Biphenyl Scaffold | Provides steric bulk and a rigid backbone, which can enhance catalyst stability and selectivity. acs.org |
| Fluorine Substitution | Modulates the electronic properties of the metal center, potentially increasing catalytic activity and altering selectivity. uq.edu.au |
| Positional Isomerism | The specific "4-Fluoro-3-biphenyl" arrangement offers a unique steric and electronic profile compared to more common biphenyl ligand backbones. |
While direct examples of ligands synthesized from this compound are not prevalent in the literature, the foundational principles of ligand design strongly suggest its potential as a valuable building block for creating novel and efficient catalytic systems. The strategic placement of the fluoro and biphenyl groups offers a unique handle for fine-tuning the steric and electronic environment of a metal catalyst, paving the way for advancements in a wide range of chemical transformations.
Derivatization Strategies and Structural Diversity of 4 Fluoro 3 Biphenylsulfonyl Chloride Analogues
Systematic Exploration of Sulfonamide Derivatives through Amine Reactivity
The reaction of 4-fluoro-3-biphenylsulfonyl chloride with primary or secondary amines is a fundamental and widely employed method for generating a library of sulfonamide derivatives. ijarsct.co.incbijournal.com This reaction, known as sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable S-N bond and the elimination of hydrogen chloride. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.comekb.eg
The structural diversity of the resulting sulfonamides can be systematically expanded by varying the amine reactant. A broad range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized, each imparting unique steric and electronic features to the final molecule. ijarsct.co.incbijournal.com The nucleophilicity of the amine plays a crucial role, with primary amines generally exhibiting higher reactivity than secondary amines. ijarsct.co.incbijournal.com
| Amine Type | Example Reactant | Resulting Sulfonamide Structure (General) |
| Primary Aliphatic | Butylamine | 4-Fluoro-N-butyl-[1,1'-biphenyl]-3-sulfonamide |
| Secondary Aliphatic | Diethylamine | N,N-Diethyl-4-fluoro-[1,1'-biphenyl]-3-sulfonamide |
| Primary Aromatic | Aniline | 4-Fluoro-N-phenyl-[1,1'-biphenyl]-3-sulfonamide |
| Secondary Aromatic | N-Methylaniline | 4-Fluoro-N-methyl-N-phenyl-[1,1'-biphenyl]-3-sulfonamide |
| Heterocyclic | Piperidine | 1-((4-Fluoro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidine |
This table illustrates the systematic variation of sulfonamide derivatives by reacting this compound with different classes of amines.
Research has shown that reaction conditions, such as solvent and the choice of base, can be optimized to achieve high yields. ekb.eg For instance, studies on benzenesulfonyl chloride reactions with amines have demonstrated that high conversions to sulfonamides can be achieved even in aqueous media at high pH for certain hydrophobic amines. scilit.comresearchgate.net This methodology allows for the creation of extensive libraries of biphenylsulfonamides for various research applications, including their evaluation as potential therapeutic agents. nih.gov
Synthesis and Characterization of Novel Sulfonate Ester Variants
In addition to sulfonamides, this compound can be derivatized to form sulfonate esters through reaction with alcohols or phenols. eurjchem.com This esterification is typically conducted in the presence of a base, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or pyridine, in an appropriate solvent like dichloromethane. nih.govphiladelphia.edu.jo The hydroxyl group of the alcohol or phenol acts as a nucleophile, attacking the sulfonyl chloride to form a C-O-S linkage. eurjchem.comlibretexts.org
The synthesis of sulfonate esters from sulfonyl chlorides is a versatile method that accommodates a wide range of alcohols, including primary, secondary, and phenolic alcohols. eurjchem.comresearchgate.net This allows for the introduction of diverse alkyl and aryl groups, thereby modifying the lipophilicity, steric bulk, and electronic properties of the parent molecule. The stability of the resulting sulfonate ester can vary significantly depending on the structure of the alcohol used, a factor that is critical when these esters are used as protecting groups or as intermediates in further synthetic transformations. nih.gov
| Alcohol/Phenol Type | Example Reactant | Resulting Sulfonate Ester Structure (General) |
| Primary Alcohol | Ethanol | Ethyl 4-fluoro-[1,1'-biphenyl]-3-sulfonate |
| Secondary Alcohol | Isopropanol | Isopropyl 4-fluoro-[1,1'-biphenyl]-3-sulfonate |
| Phenol | Phenol | Phenyl 4-fluoro-[1,1'-biphenyl]-3-sulfonate |
| Substituted Phenol | 4-Nitrophenol | 4-Nitrophenyl 4-fluoro-[1,1'-biphenyl]-3-sulfonate |
This table demonstrates the generation of diverse sulfonate esters from this compound and various hydroxyl-containing compounds.
Characterization of these novel sulfonate ester variants is typically achieved through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and connectivity of the atoms, while mass spectrometry provides information on the molecular weight. Infrared (IR) spectroscopy can identify the characteristic stretching frequencies of the sulfonate group.
Introduction of Diverse Substituents onto the Biphenyl (B1667301) Moiety
Further diversification of analogues derived from this compound can be achieved by introducing a variety of substituents onto the biphenyl core. arabjchem.org This functionalization can be performed on the biphenylsulfonamide or sulfonate ester products through various aromatic substitution reactions. For instance, electrophilic aromatic substitution reactions could potentially add groups like nitro (-NO₂) or halogen (-Br, -Cl) to electron-rich positions on the biphenyl rings, guided by the directing effects of the existing substituents.
A more versatile and widely used approach for modifying the biphenyl moiety is through transition-metal-catalyzed cross-coupling reactions. nih.gov Techniques such as the Suzuki or Negishi cross-coupling can be employed if a suitable handle, like a bromine or iodine atom, is present on one of the phenyl rings. arabjchem.org For example, a derivative such as 4'-bromo-4-fluoro-[1,1'-biphenyl]-3-sulfonamide could be coupled with a wide range of boronic acids (in Suzuki coupling) to introduce new alkyl, alkenyl, or aryl groups at the 4'-position. Recent studies have highlighted the use of Chan-Lam cross-coupling to form C-N bonds, reacting aminobiphenyl sulfonamides with aryl boronic acids to create more complex derivatives. nih.gov
Creation of Conformationally Constrained or Flexible Analogues based on the Biphenyl Scaffold
The biphenyl scaffold is characterized by a degree of rotational freedom around the central carbon-carbon single bond. Modifying this flexibility by creating either conformationally constrained or more flexible analogues is a key strategy in medicinal chemistry to optimize binding to biological targets. nih.gov
Conformationally constrained analogues can be designed by introducing bridges or linkages between the two phenyl rings. This can be achieved through intramolecular cyclization reactions. For example, an electrochemical radical cascade cyclization of specifically designed precursors can lead to the formation of bridged or fused ring systems containing the sulfonamide moiety. nih.gov This strategy effectively locks the biphenyl unit into a more rigid conformation, reducing the entropic penalty upon binding to a receptor.
Flexible analogues , conversely, can be synthesized by inserting linker atoms or groups between the two phenyl rings. This would require a multi-step synthesis starting from precursors other than this compound itself, where the two phenyl rings are already directly connected. The goal would be to create biphenyl-ether or other biaryl systems with different rotational properties compared to the parent biphenyl structure.
Generation of Heterocyclic Systems Derived from the Biphenylsulfonyl Chloride Framework
The reactive nature of the sulfonyl group and the aromatic character of the biphenyl rings provide opportunities for the construction of novel heterocyclic systems. Intramolecular reactions of suitably functionalized biphenylsulfonamide derivatives can lead to the formation of new rings.
For instance, a sulfonamide derivative with a reactive group on one of the biphenyl rings could undergo an intramolecular cyclization to form a fused heterocyclic system. An example of such a transformation is the synthesis of benzothiadiazine-like structures. Furthermore, radical cascade reactions, as mentioned previously, are a powerful tool for building complex, polycyclic scaffolds, including medium-sized heterocyclic rings fused to the biphenyl framework. nih.gov The use of fluorous synthesis techniques, which involve tagging molecules with perfluoroalkyl chains, can also facilitate the synthesis and purification of complex heterocyclic systems. nih.govnih.gov These methods enable the construction of unique molecular architectures that are not readily accessible through conventional synthetic routes.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Fluoro-Substitution on the Conformational Landscape and Receptor Interactions
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance various molecular properties, including metabolic stability, binding affinity, and bioavailability. tandfonline.compharmacyjournal.org The fluorine atom at the 4-position of the biphenyl (B1667301) ring in 4-Fluoro-3-biphenylsulfonyl chloride can significantly influence the molecule's three-dimensional shape (conformation) and its interactions with biological targets.
Fluorine's high electronegativity can lead to favorable interactions with receptors, including hydrogen bonds and dipole-dipole interactions. nih.gov This "polar hydrophobicity" can enhance binding affinity without significantly increasing the molecule's size. nih.gov For instance, fluorination of an antigenic peptide was shown to enhance T cell receptor binding affinity by up to 5-fold. nih.gov The introduction of fluorine can also induce a conformational bias in the molecule. nih.govresearchgate.net In biphenyl systems, the degree of twist (dihedral angle) between the two phenyl rings is a critical determinant of its shape and ability to fit into a receptor's binding pocket. libretexts.org While a single ortho-substituent has a more pronounced effect on this rotation, a para-fluoro substituent can still influence the electronic properties of the ring and, consequently, its interactions with the surrounding environment and the adjacent phenyl ring. nih.govresearchgate.net This alteration of the conformational landscape can lead to improved potency and selectivity for its intended biological target.
Elucidation of the Role of Biphenyl Ring Substituents on Biological or Catalytic Activity
The biphenyl scaffold is a common feature in many biologically active compounds. The nature and position of substituents on the biphenyl rings are critical for determining the compound's activity and selectivity. Structure-activity relationship (SAR) studies on various biphenylsulfonamide series have provided valuable insights into these effects.
For example, in a series of biphenylsulfonamide derivatives developed as endothelin A (ETA) receptor antagonists, the replacement of an oxazole ring at the 4'-position with other heterocyclic rings, such as pyrimidine, resulted in compounds with potent and selective ETA receptor antagonism. nih.gov In another study on inhibitors of ADAMTS7, a metalloprotease implicated in atherosclerosis, the introduction of a p-trifluoromethyl biphenyl sulfonamide moiety led to a significant increase in both potency and selectivity for ADAMTS7 over a related enzyme, ADAMTS5. nih.gov Conversely, moving the trifluoromethyl group to the meta-position caused a 100-fold drop in activity, highlighting the critical importance of substituent placement. nih.gov
The general SAR for antibacterial sulfonamides indicates that the sulfanilamide skeleton is the minimum requirement for activity, and the amino and sulfonyl groups should be in a 1,4-position on the benzene (B151609) ring. pharmacy180.comslideshare.net Any substitution on the benzene ring itself tends to decrease or abolish the activity. pharmacy180.comslideshare.net However, for other targets, substitutions on the biphenyl rings are crucial for optimizing interactions within the binding site.
| Compound Series | Target | Substituent Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|---|---|
| Biphenylsulfonamides | Endothelin A (ETA) Receptor | Replacement of 4'-oxazole with 4'-pyrimidine | Maintained high potency and selectivity. | nih.gov |
| Arylsulfonamides | ADAMTS7/ADAMTS5 | Introduction of p-trifluoromethyl biphenyl | 12-fold selectivity for ADAMTS7 over ADAMTS5. | nih.gov |
| Arylsulfonamides | ADAMTS7 | Shift of trifluoromethyl from para to meta position | 100-fold decrease in activity. | nih.gov |
| 1,5-diaryl-1,2,4-triazoles | VEGFR-2 | Replacement of 4-Cl with 4-F on phenyl ring | Significantly enhanced inhibitory activity. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Compound Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This method is invaluable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular features that govern their potency. journalagent.com
For sulfonamide derivatives, QSAR studies have identified several important descriptors that correlate with their biological activity. These often include electronic properties (such as electrostatic potential energy), lipophilicity (logP), and steric parameters. nih.govresearchgate.net For instance, a QSAR study on a series of sulfonamides as antibacterial agents found that a robust model could be developed using descriptors related to these properties.
In the context of this compound, a QSAR model could be developed by synthesizing a library of analogues with variations in the substituents on the biphenyl rings and measuring their biological activity against a specific target. The model would then correlate descriptors calculated for these structures with their activities. A 3D-QSAR model for angiotensin II receptor antagonists based on biphenyl-tetrazole derivatives successfully identified the key pharmacophoric elements for activity and demonstrated good predictive power. nih.gov Such a model for derivatives of this compound could guide the design of new compounds with enhanced potency.
Structure-Based Drug Design (SBDD) and Ligand Efficiency Considerations
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. researchgate.net The sulfonyl chloride group of this compound is a reactive functional group that can form covalent or non-covalent interactions with nucleophilic residues (like serine, threonine, or lysine) in a protein's active site, making it an attractive starting point for SBDD. enamine.netsigmaaldrich.com
The process of SBDD would involve docking the this compound scaffold into the active site of a target protein to predict its binding mode. The biphenyl rings and the fluoro substituent can then be modified to optimize interactions with the surrounding amino acid residues, thereby improving binding affinity. nih.gov
Design of Analogues with Improved Selectivity and Potency
The ultimate goal of molecular design in medicinal chemistry is to create analogues of a lead compound with improved potency, selectivity, and pharmacokinetic properties. The biphenylsulfonamide scaffold has proven to be a fertile ground for such optimization efforts.
In the development of inhibitors for carbonic anhydrase (CA) isozymes, a series of 1,1′-biphenyl-4-sulfonamide derivatives were synthesized and evaluated. acs.org This led to the discovery of compounds with subnanomolar inhibition constants for the hCA XIV isoform. The most potent compound in the series, which featured an amino group on the second phenyl ring, was found to be the most potent inhibitor of hCA XIV reported to date at the time of the study. acs.org
Another example comes from the design of selective AT2 receptor antagonists. Based on a known agonist, a series of novel biphenylsulfonamide derivatives were designed and synthesized, leading to the identification of compounds with moderate to high selectivity and affinity for the AT2 receptor. frontiersin.orgnih.gov Molecular docking studies were used to analyze the binding modes of these compounds, providing a rationale for their activity and a basis for further development. nih.gov
These examples demonstrate that the this compound core can be systematically modified to generate analogues with superior pharmacological profiles. By exploring different substituents on the biphenyl rings and modifying the group attached to the sulfonyl moiety, it is possible to enhance interactions with the target receptor and achieve significant gains in both potency and selectivity.
| Lead Scaffold | Target | Analogue Modification | Result | Reference |
|---|---|---|---|---|
| 1,1′-biphenyl-4-sulfonamide | Carbonic Anhydrase XIV (hCA XIV) | Addition of an amino group to the 4'-position | Subnanomolar inhibition constant (Ki = 0.26 nM), most potent inhibitor reported at the time. | acs.org |
| Benzenesulfonamide | AT2 Receptor | Introduction of biphenyl and various heterocyclic groups | Identified compounds with moderate to high selectivity and affinity for the AT2 receptor. | frontiersin.orgnih.gov |
| Bis-sulfonamide | Mitochondrial Complex I | Modification of the linker between sulfonamide moieties | Produced derivatives approximately 60-fold more potent than the parent compound. | nih.gov |
Q & A
Q. What are the recommended laboratory synthesis methods for 4-fluoro-3-biphenylsulfonyl chloride?
The synthesis of this compound typically involves sulfonation and chlorination steps. A common approach is the reaction of 4-fluoro-3-biphenyl with chlorosulfonic acid under controlled conditions. For example, biphenyl derivatives are sulfonated at the para position using HSOCl, followed by purification via recrystallization (mp 82–84°C) . Alternative routes may employ thiol intermediates oxidized to sulfonyl chlorides using Cl or SOCl. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR (to detect fluorine environments) and mass spectrometry (e.g., molecular ion peak at m/z 270.70) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Melting Point Analysis : Verify purity by comparing observed mp (82–84°C) with literature values .
- Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS to validate molecular weight (270.70 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What factors influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl chloride group and fluorine substituent activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature : Elevated temperatures (50–80°C) accelerate reactions but may risk decomposition.
- Steric Effects : The biphenyl group introduces steric hindrance, favoring para-substitution in downstream reactions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electrostatic potential maps .
Q. How does the fluorinated biphenyl structure affect stability under varying pH conditions?
The compound is hygroscopic and hydrolyzes in aqueous media. Stability studies show:
- Acidic Conditions (pH < 3) : Hydrolysis to 4-fluoro-3-biphenylsulfonic acid occurs slowly.
- Neutral/Basic Conditions (pH ≥ 7) : Rapid hydrolysis due to nucleophilic attack by OH.
- Mitigation Strategies : Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to moisture. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .
Q. What are the applications of this compound in synthesizing bioactive sulfonamide derivatives?
this compound serves as a key intermediate in medicinal chemistry for:
- Enzyme Inhibitors : Sulfonamides targeting carbonic anhydrase or proteases.
- Antimicrobial Agents : Fluorinated biphenyl sulfonamides exhibit enhanced membrane permeability.
- Methodology : React with primary/secondary amines (e.g., 3-(1-hexynyl)aniline) in dichloromethane at 0–25°C, followed by column chromatography (silica gel, ethyl acetate/hexane) .
Q. What computational tools are used to predict the reactivity of this sulfonyl chloride in complex reactions?
Advanced studies employ:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Software : Gaussian, ORCA, or VASP for energy minimization and transition-state analysis.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .
Methodological Notes
- Safety : Handle with nitrile gloves and fume hoods due to corrosive and lachrymatory properties. Neutralize spills with sodium bicarbonate .
- Contradictions : While most sources agree on synthesis routes, discrepancies in melting points (e.g., 82–84°C vs. broader ranges in older literature) suggest batch-specific impurities; always cross-check with recent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
